molecular formula C7H8N4 B080842 2-Hydrazino-1H-benzimidazole CAS No. 15108-18-6

2-Hydrazino-1H-benzimidazole

Cat. No. B080842
Key on ui cas rn: 15108-18-6
M. Wt: 148.17 g/mol
InChI Key: PXUYWNZBZXDJEU-UHFFFAOYSA-N
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Patent
US07423157B2

Procedure details

To a solution of 2-hydrazino-1H-benzimidazole (5.0 g, 33.7 mmol) in ethanol (30 ml) is added sequentially triethylamine (5 ml, 33.7 mmol) and N-cyanoformimidic acid ethyl ester (3.3 g, 33.7 mmol) with cooling. After stirring for 2 hours at 0° C. the resulting precipitate is filtered with suction and dried to give 3-amino-2-(1H-benzimidazol-2-yl)-1,2,4-triazole. 1H-NMR (400 MHz, d6-DMSO): 13.0 (s, 1H); 7.77 (s,1H); 7.70 (m, 2H); 7.50 (m, 2H); 7.20 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[N:4]=1)[NH2:2].C(N(CC)CC)C.C(O[CH:22]=[N:23][C:24]#[N:25])C>C(O)C>[NH2:25][C:24]1[N:1]([C:3]2[NH:4][C:5]3[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=3[N:7]=2)[N:2]=[CH:22][N:23]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(N)C1=NC2=C(N1)C=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)OC=NC#N
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at 0° C. the resulting precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
is filtered with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1N(N=CN1)C1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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